molecular formula C8H11BrN2O2 B3056001 4-bromo-1-tert-butyl-1H-pyrazole-3-carboxylic acid CAS No. 682757-51-3

4-bromo-1-tert-butyl-1H-pyrazole-3-carboxylic acid

Cat. No. B3056001
CAS RN: 682757-51-3
M. Wt: 247.09
InChI Key: VXTHTIHMMDDRIY-UHFFFAOYSA-N
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Description

4-Bromo-1-tert-butyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the CAS Number: 70951-85-8 . It has a molecular weight of 203.08 . The compound is in liquid form .


Synthesis Analysis

The synthesis of pyrazoles involves various methods. One such method is the silver-mediated [3 + 2] cycloaddition of alkynes and N-isocyanoiminotriphenylphosphorane . Other methods include the condensation of ketones, aldehydes, and hydrazine monohydrochloride . In situ oxidation using bromine can also be used .


Molecular Structure Analysis

The IUPAC name of the compound is 4-bromo-1-tert-butyl-1H-pyrazole . The InChI code is 1S/C7H11BrN2/c1-7(2,3)10-5-6(8)4-9-10/h4-5H,1-3H3 . The InChI key is KLLXOOSSATXFFY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm^3 . It has a boiling point of 353.9±42.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 63.2±3.0 kJ/mol . The flash point is 167.9±27.9 °C . The index of refraction is 1.578 . The molar refractivity is 57.5±0.5 cm^3 .

Scientific Research Applications

Synthesis and Intermediate Applications

  • 4-Bromo-1-tert-butyl-1H-pyrazole-3-carboxylic acid and its derivatives have been used in novel synthesis routes. For example, a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides was developed, highlighting the compound's utility in the creation of new pyrazole derivatives (Bobko, Kaura, Evans, & Su, 2012). Another study presented the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, demonstrating the scalability of processes involving this compound (Iminov et al., 2015).

Chemical Structure and Functionalization

  • The compound's chemical structure and functionalization have been a subject of interest. For instance, experimental and theoretical studies on the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and acid chloride with various amines and other agents have been conducted, revealing insights into the chemical behavior and potential applications of the compound in synthesis (Yıldırım & Kandemirli, 2006).

Molecular and Spectral Analysis

  • Studies on the molecular and spectral analysis of derivatives of 4-bromo-1-tert-butyl-1H-pyrazole-3-carboxylic acid have been carried out. This includes analysis of its structural characteristics and nonlinear optical properties, which can be crucial in understanding its potential applications in various scientific fields (Tamer et al., 2016).

Safety and Hazards

The compound is classified under GHS07 . The hazard statements include H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

4-bromo-1-tert-butylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-8(2,3)11-4-5(9)6(10-11)7(12)13/h4H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTHTIHMMDDRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C(=N1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101189854
Record name 4-Bromo-1-(1,1-dimethylethyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101189854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

682757-51-3
Record name 4-Bromo-1-(1,1-dimethylethyl)-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=682757-51-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-(1,1-dimethylethyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101189854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-tert-butyl-1H-pyrazole-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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